molecular formula C12H12N2O2S B7556928 N-(6-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide

Cat. No. B7556928
M. Wt: 248.30 g/mol
InChI Key: JAUMSYZPSXQOLS-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide, also known as EBTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBTP is a derivative of benzothiazole, a heterocyclic compound that is widely used in medicinal chemistry. In

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(6-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide has been shown to exhibit antitumor, antibacterial, and antifungal activities. It has also been studied as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, N-(6-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. In environmental science, N-(6-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide has been studied as a potential pollutant in water and soil.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. In studies on its antitumor activity, N-(6-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects
N-(6-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide has been shown to have various biochemical and physiological effects in cells and organisms. In studies on its antitumor activity, it has been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes. It has also been shown to decrease the levels of reactive oxygen species and increase the activity of antioxidant enzymes in cells. In studies on its antibacterial and antifungal activities, it has been shown to disrupt the integrity of cell membranes and inhibit the synthesis of essential biomolecules.

Advantages and Limitations for Lab Experiments

N-(6-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide has several advantages for lab experiments, including its high purity and stability, its fluorescent properties, and its potential applications in various fields. However, it also has some limitations, such as its low solubility in water and its potential toxicity to cells and organisms at high concentrations. These limitations can be overcome through various modifications in the experimental conditions and the use of appropriate controls.

Future Directions

There are several future directions for research on N-(6-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide, including its potential applications in drug discovery, materials science, and environmental science. In drug discovery, further studies are needed to elucidate the mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide and its potential therapeutic targets. In materials science, further studies are needed to optimize its fluorescent properties and its sensitivity to metal ions. In environmental science, further studies are needed to assess its potential environmental impact and to develop methods for its detection and removal from water and soil.
Conclusion
In conclusion, N-(6-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-(6-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide is needed to fully understand its potential and to develop new applications for this promising compound.

Synthesis Methods

N-(6-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide can be synthesized through a multistep reaction involving the condensation of 2-aminothiophenol with ethyl acrylate, followed by cyclization and subsequent reaction with acetic anhydride. The final product is obtained after purification through column chromatography. The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide has been reported in several studies, and the purity and yield of the product can be optimized through various modifications in the reaction conditions.

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-3-11(15)14-12-13-9-6-5-8(16-4-2)7-10(9)17-12/h3,5-7H,1,4H2,2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUMSYZPSXQOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide

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